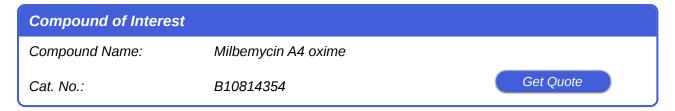


# Application Notes and Protocols: Pharmacokinetic Studies of Milbemycin A4 Oxime in Canine Models

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Milbemycin oxime, a macrocyclic lactone, is a broad-spectrum antiparasitic agent effective against a variety of internal and external parasites in dogs.[1][2][3] It is comprised of **milbemycin A4 oxime** (major component) and milbemycin A3 oxime.[4][5] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. This document provides a detailed summary of pharmacokinetic data and experimental protocols from various studies conducted in canine models.

# Data Presentation: Pharmacokinetic Parameters of Milbemycin A4 Oxime in Dogs

The following tables summarize the key pharmacokinetic parameters of **milbemycin A4 oxime** observed in different studies. These studies encompass various oral formulations, including tablets, chewable formulations, and nanoemulsions, as well as co-administration with other active ingredients.

Table 1: Pharmacokinetic Parameters of **Milbemycin A4 Oxime** Following Oral Administration of a Combination Chewable Tablet (with Afoxolaner)



Parameter	Value (Mean ± SD)	Reference
Dose	0.5 mg/kg	[1][6]
Tmax (Time to Maximum Concentration)	1 - 2 hours	[1][6]
t½ (Terminal Half-Life)	3.3 ± 1.4 days	[6]
Oral Bioavailability	65.1%	[1][6]
Vd (Volume of Distribution)	2.6 ± 0.6 L/kg	[6]
Cls (Systemic Clearance)	41 ± 12 mL/h/kg	[6]

Table 2: Pharmacokinetic Parameters of **Milbemycin A4 Oxime** Following Oral Administration of a Commercial Tablet (C-MBO) with and without Spinosad

Parameter	C-MBO Alone (Mean)	C-MBO + Spinosad (Mean)	Reference
Cmax (Maximum Concentration)	~400 ng/mL	~23-49% higher than C-MBO alone	[7]
Tmax	>1 hour	Slightly later than C- MBO alone	[7]
AUC0-inf (Area Under the Curve)	~7000–9000 ng⋅h/mL	~3 times higher than C-MBO alone	[7]
t½	~65 hours	~2 times longer than C-MBO alone	[7]

Table 3: Pharmacokinetic Parameters of Milbemycin Oxime in Pekingese Dogs Following Single Oral and Intravenous Administration



Parameter	Oral Tablet (1 mg/kg)	Oral Nanoemulsion (1 mg/kg)	Intravenous (1 mg/kg)	Reference
Cmax	0.33 ± 0.07 μg/mL	8.87 ± 1.88 μg/mL	-	[5]
Tmax	2.47 ± 1.90 hours	0.33 ± 0.13 hours	-	[5]
MRT (Mean Residence Time)	21.96 ± 14.43 hours	21.74 ± 18.21 hours	-	[5]
Absolute Bioavailability	51.44% ± 21.76%	99.26% ± 12.14%	-	[5]
CI (Total Clearance)	-	-	0.13 ± 0.06 mL/kg/h	[5]
Vss (Steady- State Volume of Distribution)	-	-	2.36 ± 0.73 mL/kg	[5]

Table 4: Dose-Dependent Pharmacokinetics of Milbemycin Oxime Following Oral Administration of Tablets

Parameter	0.25 mg/kg	0.5 mg/kg	1.0 mg/kg	Reference
Cmax (ng/mL)	36.50 ± 1.40	76.11 ± 2.77	182.05 ± 7.20	[8]
Tmax (h)	4.14 ± 0.20	4.27 ± 0.14	4.06 ± 0.13	[8]
t½λz (h)	15.06 ± 0.37	11.09 ± 0.54	9.76 ± 0.89	[8]
AUC0→∞ (mg·h/L)	985.83 ± 49.46	1663.12 ± 51.42	3558.04 ± 197.88	[8]
Oral Bioavailability	88.61%	74.75%	79.96%	[8]



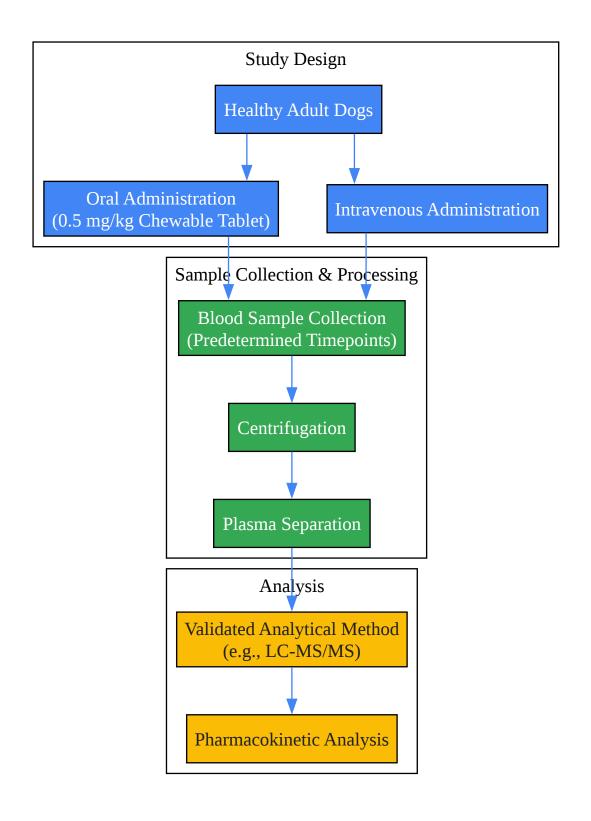
### **Experimental Protocols**

## Protocol 1: Pharmacokinetic Evaluation of a Combination Chewable Tablet

This protocol is based on the study of NexGard Spectra®, a combination of afoxolaner and milbemycin oxime.[6]

- 1. Animal Model:
- Healthy adult dogs.
- 2. Drug Administration:
- Oral Administration: A single oral dose of a chewable tablet formulation containing milbemycin oxime at a minimum effective dose of 0.5 mg/kg.[1][6]
- Intravenous Administration: A single intravenous dose of milbemycin oxime was administered to determine volume of distribution and systemic clearance.
- 3. Blood Sampling:
- Blood samples were collected at predetermined time points post-administration.
- 4. Sample Processing and Analysis:
- Plasma was separated by centrifugation.
- Milbemycin A4 oxime concentrations in plasma were determined using a validated analytical method, likely LC-MS/MS, though the specific details are not provided in the abstract.





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Caption: Workflow for Pharmacokinetic Evaluation of a Combination Chewable Tablet.



### **Protocol 2: Pharmacokinetic Study in Pekingese Dogs**

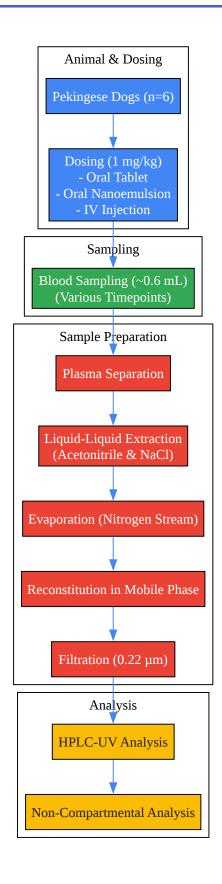
This protocol is based on a study comparing oral tablets, oral nanoemulsions, and intravenous administration of milbemycin oxime in Pekingese dogs.[5]

- 1. Animal Model:
- Six clinically healthy Pekingese dogs with an average body weight of 4.75 kg.[5]
- 2. Drug Administration:
- A single dose of 1 mg/kg body weight was administered for each formulation.[5]
- Oral Tablet: Milbemycin oxime tablets.
- Oral Nanoemulsion: A nanoemulsion formulation of milbemycin oxime.
- Intravenous Injection: Milbemycin oxime solution.
- 3. Blood Sampling:
- Blood samples (~0.6 mL) were collected at various time points post-administration.[5]
   Milbemycin oxime was detectable up to 12 hours after oral tablet administration and up to 24 hours after oral nanoemulsion and IV administration.[5]
- 4. Sample Processing and Analysis (HPLC-UV):
- Extraction:
  - To 300 μL of plasma in a centrifuge tube, add 0.06 g of NaCl and 1.2 mL of acetonitrile.[5]
  - Vortex the mixture for 3 minutes and then centrifuge at 5000 g for 10 minutes.
  - Collect the supernatant.
  - Perform a second extraction on the remaining plasma by adding another 1.2 mL of acetonitrile, vortexing, and centrifuging.[5]
  - Combine the supernatants from both extractions.[5]



- Evaporate the combined supernatant at 45°C under a stream of nitrogen.[5][9]
- Reconstitute the residue in 300  $\mu$ L of the mobile phase, vortex for 90 seconds, and filter through a 0.22  $\mu$ m microporous filter.[5][9]
- Chromatographic Conditions:
  - System: Waters e2695 HPLC system with a 2489 UV detector.
  - Column: Hypersil BDS C18 column (4.6 mm × 250 mm, 5 μm).[5]
  - Mobile Phase: 14% 0.5 mmol/L ammonium acetate buffer and 86% acetonitrile.[9]
  - Flow Rate: 1 mL/min.[9]
  - Detection Wavelength: 249 nm.[9]
  - Column Temperature: 25°C.[9]
- Pharmacokinetic Analysis: Non-compartmental analysis (NCA) was performed using WinNonLin software.[5]





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Caption: Experimental Workflow for the Pharmacokinetic Study in Pekingese Dogs.



# Protocol 3: LC-MS Method for Determination of Milbemycin Oxime in Dog Plasma

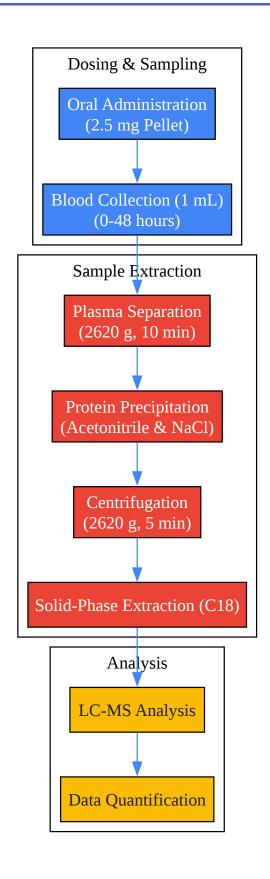
This protocol is based on a study that developed and validated an LC-MS method for the quantification of milbemycin oxime.[4][10][11]

1. Animal Model: · Healthy dogs. 2. Drug Administration: Oral administration of a 2.5 mg milbemycin oxime pellet.[10] 3. Blood Sampling: Blood samples (1 mL) were collected at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-administration.[4] 4. Sample Processing and Analysis (LC-MS): Extraction: Centrifuge blood samples at 2620 g for 10 minutes to obtain plasma. To 200 μL of plasma, add 0.8 mL of acetonitrile and 60 mg of NaCl.[4] Vortex the mixture for 1 minute.[4] Centrifuge at 2620 g for 5 minutes.[4] The supernatant is used for solid-phase extraction (SPE) on a C18 cartridge. Chromatographic Conditions: System: HPLC-MS.



- $\circ$  Column: Waters C18 packed column (3.5 µm, 3 × 100 mm) with a C18 guard column (3.5 µm, 3 × 20 mm).[10][11]
- o Mobile Phase: 85:15 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.[10][11]
- Linear Range: 2.0-500 ng/mL.[10][11]
- Limit of Quantitation: 2.0 ng/mL.[10][11]





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Caption: LC-MS Based Protocol for Milbemycin Oxime Quantification in Canine Plasma.



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